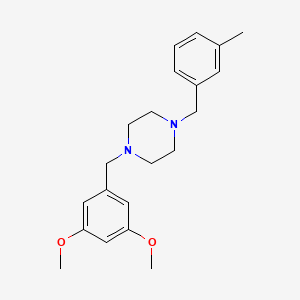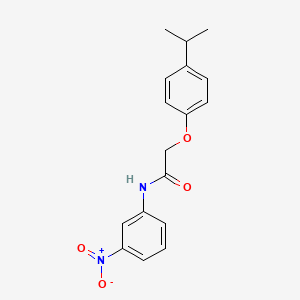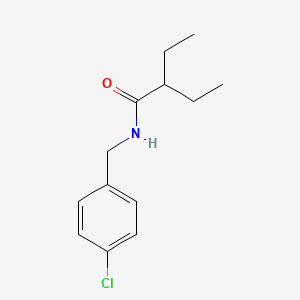
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBDB or "Eden" and is classified as a substituted phenethylamine.
Mécanisme D'action
The exact mechanism of action of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is not fully understood. However, it is believed to act as a serotonin releaser, which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone may produce antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone have been studied in animal models. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the release of corticotropin-releasing hormone (CRH), which is involved in the body's stress response. These effects may contribute to the compound's potential as an antidepressant and antianxiety agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone in laboratory experiments is its ability to selectively release serotonin. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of this compound is its potential for abuse. It is a controlled substance and must be handled with care to prevent misuse.
Orientations Futures
There are several future directions for research on 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone. One area of interest is its potential as a neuroprotective agent. Studies have shown that it may be useful in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Another area of interest is its potential as a treatment for depression and anxiety. Clinical trials are needed to determine its efficacy and safety in humans. Finally, research is needed to explore the mechanism of action of this compound in more detail, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its ability to selectively release serotonin makes it a useful tool for studying the role of serotonin in various physiological processes. Further research is needed to explore its potential as a neuroprotective agent and as a treatment for depression and anxiety.
Méthodes De Synthèse
The synthesis of 4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone involves the reaction of 2-butanone with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to produce high yields of the compound and is widely used in laboratories.
Applications De Recherche Scientifique
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)-2-butanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit serotonergic activity, which makes it a potential candidate for the development of new antidepressant and antianxiety drugs. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
4-(5-methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-10-17-16(12-13)19(15-6-4-3-5-7-15)18(21-17)11-9-14(2)20/h3-8,10,12H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIISMMNKAIIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)



![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)
![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)